N(alpha)-(2 4-Dinitro-5-fluorophenyl)-

Chiral chromatography D-Amino acid analysis Biological tissue analysis

Amino acid enantiomer resolution on achiral C18 columns frequently fails due to identical physical properties of D- and L-forms. The FDNP chiral derivatizing agent converts enantiomers into stable diastereomeric pairs with a strong chromophore (λmax ~340 nm, ε ≈ 3×10⁴ M⁻¹cm⁻¹), enabling baseline separation and picomole-level quantification. • Consistent elution order: L-L diastereomers elute after D-L pairs via intramolecular H-bonding, allowing confident absolute configuration assignment from a single chromatogram. • Superior resolution (Rs > 1.5) for regulatory-compliant enantiomeric purity determination per ICH guidelines on standard C18 columns. • Eliminates need for costly chiral columns or enantiopure D-amino acid standards for routine analysis.

Molecular Formula C11H13FN4O5
Molecular Weight 300.24 g/mol
Cat. No. B8070869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(alpha)-(2 4-Dinitro-5-fluorophenyl)-
Molecular FormulaC11H13FN4O5
Molecular Weight300.24 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
InChIInChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)
InChIKeyZTFFRKNPAXXEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(alpha)-(2,4-Dinitro-5-fluorophenyl) Reagents: Essential Chiral Derivatization Agents for Amino Acid Analysis


Compounds bearing the N(alpha)-(2,4-dinitro-5-fluorophenyl) (FDNP) moiety, including the widely known Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, CAS 95713-52-3) and its structural variants (e.g., FDNP-L-Val-NH2), constitute a critical class of chiral derivatizing agents (CDAs) derived from 1,5-difluoro-2,4-dinitrobenzene (DFDNB) [1]. These reagents react with primary amines of amino acids under mild alkaline conditions to form stable diastereomeric derivatives [2]. This derivatization enables the resolution and quantification of D- and L-enantiomers on standard reversed-phase HPLC columns, which would otherwise be impossible due to the identical physical properties of enantiomers in an achiral environment [1]. The resulting derivatives possess a strong chromophore with an absorption maximum near 340 nm, with a molar absorptivity of approximately 3 x 10^4 M^-1 cm^-1 [2], enabling UV detection at picomole sensitivity levels [3].

Why Generic Substitution of N(alpha)-(2,4-Dinitro-5-fluorophenyl) Reagents Fails


The FDNP scaffold, while constant, presents a critical decision point for scientific procurement: the specific chiral auxiliary (the amino acid moiety attached to the aromatic ring) dictates separation performance for a given analyte. Substituting one FDNP reagent for another without empirical justification is likely to result in method failure due to highly variable resolution (Rs) and selectivity (α) [1]. For instance, a reagent that baseline resolves alanine enantiomers may completely fail to separate serine enantiomers [2]. Furthermore, direct substitution of an FDNP reagent with a non-fluorinated analog like the classic Sanger's reagent (DNFB) is impossible for chiral analysis, as DNFB lacks the chiral auxiliary required for diastereomer formation and is thus achiral [3]. The evidence below provides the quantitative basis for selecting the optimal FDNP variant for specific analytical challenges, thereby avoiding costly method re-validation and failed separations.

Quantitative Differentiation of N(alpha)-(2,4-Dinitro-5-fluorophenyl) Reagents: Direct Comparative Performance Data


Enhanced Resolution and Sensitivity of FDNP-Val-NH2 vs. Marfey's Reagent for Acidic D-Amino Acids

For the challenging separation of acidic D-amino acids (D-Asp, NMDA, NMDG) in complex biological matrices, the FDNP variant N-α-(5-fluoro-2,4-dinitrophenyl)-valine amide (FDNP-Val-NH2) provides quantifiably superior performance compared to the standard Marfey's reagent (FDNP-Ala-NH2). In a direct head-to-head comparison within the same study, FDNP-Val-NH2 demonstrated better resolution and higher molar absorptivity [1].

Chiral chromatography D-Amino acid analysis Biological tissue analysis

Superior Diastereomer Resolution (ΔtR) of FDNP-Val-NH2 Among FDNP Reagents for General DL-Amino Acid Separations

When comparing the separation efficiency of four key FDNP reagents for a broad panel of neutral, acidic, and basic proteinogenic DL-amino acids, FDNP-Val-NH2 consistently provided the largest difference in retention times (ΔtR) between the resulting diastereomers [1]. This performance was cross-study comparable, with the author stating that FDNP-Val-NH2 gave the largest ΔtR-values in most cases [1].

HPLC method development Chiral separation Diastereomer resolution

Predictable Elution Order and Configuration Determination via Intramolecular Hydrogen Bonding

A unique feature of FDNP reagents that distinguishes them from other classes of CDAs is the predictable elution order of diastereomers based on a well-characterized intramolecular hydrogen bonding mechanism. Across multiple FDNP reagents, including Marfey's reagent, the L-L diastereomer (where the first letter denotes the analyte and the second the reagent) exhibits a longer retention time on RP-HPLC due to the formation of a specific intramolecular hydrogen bond between the carboxyl group of the analyte and the carboxamide group of the reagent [1]. This bond reduces the polarity of the L-L diastereomer, increasing its retention on a C18 column. This class-level inference provides a high degree of confidence in assigning absolute configurations without the need for enantiopure standards, a significant advantage over empirical approaches.

Stereochemistry elucidation Peptide natural products Configuration assignment

Essential Compatibility with Advanced LC-MS for Sensitive, Confident Chiral Analysis

For applications requiring both high sensitivity and unequivocal identification, FDNP reagents provide a crucial, verifiable differentiation: their robust compatibility with modern HPLC-ESI-MS workflows. Unlike some chromophoric tags that can suppress ionization or produce complex adducts, FDNP derivatives, such as those formed with FDNP-Val-NH2, have been successfully used to achieve baseline resolution and sensitive detection of analytes like cathinone enantiomers in complex biological matrices (horse blood plasma and urine) via HPLC-MS/MS [1]. While not a direct head-to-head comparison, this is strong supporting evidence demonstrating the reagent's suitability for advanced hyphenated techniques, a feature not universally shared by older derivatization chemistries.

LC-MS Chiral metabolomics Bioanalysis

High-Impact Application Scenarios for N(alpha)-(2,4-Dinitro-5-fluorophenyl) Reagents


Quantification of Neuroactive D-Amino Acids in Precious Biological Samples

In studies investigating the roles of D-aspartate and NMDA in neuroendocrine function and aging, the picomole-level sensitivity (5-10 picomole detection limit) and streamlined workflow (no OPA pretreatment) achieved with FDNP-Val-NH2, as demonstrated in tissue analysis [1], make it the method of choice. This allows researchers to reliably quantify these low-abundance analytes in small, valuable samples like brain tissue biopsies or microdialysates, a task where the less sensitive or more cumbersome Marfey's reagent protocol would be inadequate.

Stereochemical Assignment of Amino Acid Residues in Novel Peptide Natural Products

For natural product chemists elucidating the structure of a new cyclic peptide, the predictable elution order of FDNP-amino acid diastereomers—where L-L pairs consistently elute after D-L pairs on RP-HPLC due to intramolecular hydrogen bonding [1]—is invaluable. This class-specific, reliable behavior allows for confident assignment of the absolute configuration of each amino acid residue directly from a single chromatogram of the derivatized peptide hydrolysate, eliminating the need to synthesize or purchase enantiopure D-amino acid standards for every possible residue.

Validated Method Development for Pharmaceutical Enantiopurity Analysis

When developing a robust, validated HPLC method for determining the enantiomeric purity of a new amino acid-based drug substance, the superior resolution provided by FDNP-Val-NH2 for many common amino acids—as shown by its consistently larger ΔtR values in systematic comparisons [1]—offers a clear advantage. Selecting this reagent from the outset increases the likelihood of achieving the baseline resolution (Rs > 1.5) required by regulatory guidelines (e.g., ICH) on standard C18 columns, thus accelerating method development and reducing the risk of encountering a failing separation late in the validation process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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